molecular formula C18H21Br2N3 B14176216 Azobenzene, 4-bis(2-bromopropyl)amino- CAS No. 39669-48-2

Azobenzene, 4-bis(2-bromopropyl)amino-

Cat. No.: B14176216
CAS No.: 39669-48-2
M. Wt: 439.2 g/mol
InChI Key: FRHJEZOFMBHQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azobenzene, 4-bis(2-bromopropyl)amino- is a derivative of azobenzene, a compound characterized by the presence of an azo group (N=N) linking two phenyl rings. This specific derivative features two bromopropyl groups attached to the amino groups on the phenyl rings. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene, 4-bis(2-bromopropyl)amino- typically involves the following steps:

    Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with activated aromatic compounds to form the azo linkage.

    Alkylation: The final step involves the alkylation of the amino groups with 2-bromopropyl groups. This can be achieved using 2-bromopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of azobenzene derivatives often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromopropyl)amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxy derivatives.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo or amine derivatives.

    Substitution: Thiol or amine-substituted azobenzene derivatives.

Scientific Research Applications

Azobenzene, 4-bis(2-bromopropyl)amino- has a wide range of applications in scientific research:

    Chemistry: Used as a photoswitchable molecule in the study of molecular switches and photoresponsive materials.

    Biology: Employed in the development of light-controlled biomolecules and optogenetics.

    Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.

    Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials.

Mechanism of Action

The primary mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This change in molecular geometry affects the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, making it useful in controlling biological processes with light.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with no bromopropyl groups.

    4-Aminoazobenzene: A derivative with amino groups but no bromopropyl groups.

    4-Bromoazobenzene: A derivative with bromine atoms but no amino groups.

Uniqueness

Azobenzene, 4-bis(2-bromopropyl)amino- is unique due to the presence of both bromopropyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

39669-48-2

Molecular Formula

C18H21Br2N3

Molecular Weight

439.2 g/mol

IUPAC Name

N,N-bis(3-bromopropyl)-4-phenyldiazenylaniline

InChI

InChI=1S/C18H21Br2N3/c19-12-4-14-23(15-5-13-20)18-10-8-17(9-11-18)22-21-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2

InChI Key

FRHJEZOFMBHQMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCBr)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.